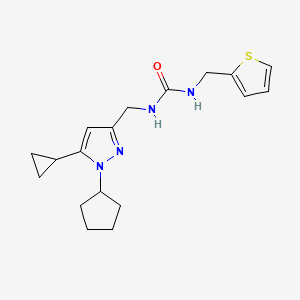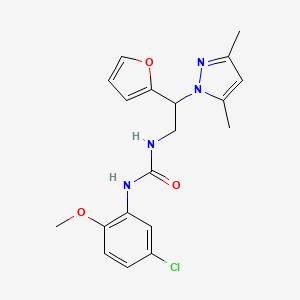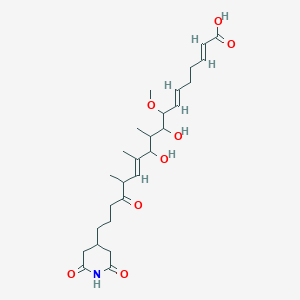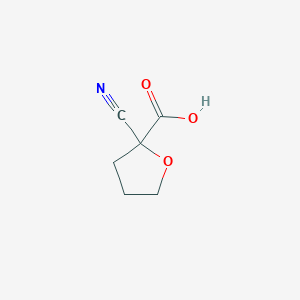
2-Cyanooxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanooxolane-2-carboxylic acid is an organic compound characterized by the presence of both a cyano group (-CN) and a carboxylic acid group (-COOH) attached to an oxolane ring
Mechanism of Action
Biochemical Pathways
It’s worth noting that compounds similar to 2-cyanotetrahydrofuran-2-carboxylic acid, such as other furan derivatives, have been shown to play roles in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of 2-cyanotetrahydrofuran-2-carboxylic acid is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyanooxolane-2-carboxylic acid can be synthesized through several methods, including:
Hydrolysis of Nitriles: This involves the nucleophilic attack by cyanide ion on an alkyl halide followed by hydrolysis of the resulting nitrile.
Oxidation of Primary Alcohols and Aldehydes: Using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral mediums.
Carboxylation of Grignard Reagents: Reacting Grignard reagents with carbon dioxide followed by acidification.
Industrial Production Methods: Industrial production often involves large-scale hydrolysis of nitriles or the oxidation of primary alcohols and aldehydes using robust and scalable processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (BH₃/THF).
Nucleophiles: Cyanide ion (CN⁻), Grignard reagents.
Major Products:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanooxolane-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, nanomaterials, and as a surface modifier for nanoparticles.
Comparison with Similar Compounds
2-Cyanoacetic Acid: Contains a cyano group and a carboxylic acid group but lacks the oxolane ring.
2-Oxolaneacetic Acid: Contains an oxolane ring and a carboxylic acid group but lacks the cyano group.
Uniqueness: 2-Cyanooxolane-2-carboxylic acid is unique due to the combination of the cyano group, carboxylic acid group, and the oxolane ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
IUPAC Name |
2-cyanooxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-4-6(5(8)9)2-1-3-10-6/h1-3H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQBIYDYMJSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
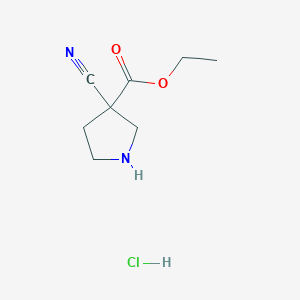
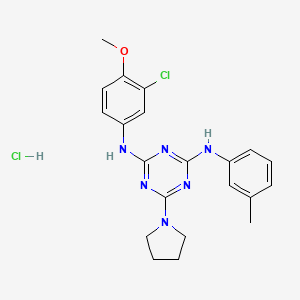
![N-Methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)sulfamoyl fluoride](/img/structure/B2923750.png)
![N-benzyl-2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-ethylacetamide](/img/structure/B2923751.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923753.png)
![(2R,6S)-6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-2-carboxylic acid](/img/structure/B2923754.png)
![2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine](/img/structure/B2923755.png)
![5-(3-methoxybenzyl)-7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2923758.png)
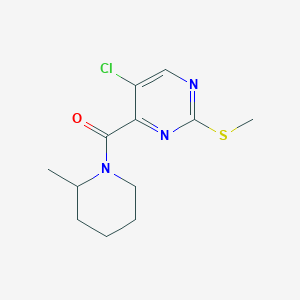
![5,6-dimethoxy-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B2923761.png)
![3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(1,2-oxazole-5-carbonyl)piperidine](/img/structure/B2923763.png)
